

# A Comparative Meta-Analysis of Thiazide Diuretics on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Hydroflumethiazide |           |
| Cat. No.:            | B1673452           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Key Meta-Analyses on Thiazide and Thiazide-Like Diuretics.

Thiazide diuretics have long been a cornerstone in the management of hypertension, yet the comparative cardiovascular benefits of thiazide-type (TT) versus thiazide-like (TL) diuretics remain a subject of extensive research. This guide provides a detailed comparison of two pivotal 2015 meta-analyses that have significantly contributed to the understanding of these agents: one by Olde Engberink et al. published in Hypertension and another by Chen et al. in the American Journal of Hypertension. This document synthesizes their findings on major cardiovascular outcomes, details their experimental protocols, and presents simplified signaling pathways and workflows to support further research and development.

## **Comparison of Cardiovascular Outcome Data**

The quantitative findings from both meta-analyses are summarized below, offering a direct comparison of the reported effects of thiazide-type and thiazide-like diuretics on key cardiovascular endpoints.



| Outcome                                                     | Olde Engberink et al.<br>(2015) - Risk Ratio (RR)             | Chen et al. (2015) - Odds<br>Ratio (OR) |
|-------------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------|
| Thiazide-Like Diuretics vs. Control/Other Antihypertensives |                                                               |                                         |
| Cardiovascular Events                                       | Favors TL Diuretics (12% additional risk reduction vs. TT)[1] | 0.78 (p < 0.001)[2]                     |
| Heart Failure                                               | Favors TL Diuretics (21% additional risk reduction vs. TT)[1] | 0.57 (p < 0.001)[2]                     |
| Cerebrovascular Events/Stroke                               | Data not directly reported as OR/RR for TL vs TT              | 0.82 (p = 0.016)[2]                     |
| Coronary Heart Disease                                      | Not specified                                                 | 0.95 (p = 0.378) - for all<br>thiazides |
| Thiazide Diuretics (Overall) vs.<br>Control                 |                                                               |                                         |
| Cardiovascular Events                                       | Not the primary comparison                                    | 0.86 (p = 0.007)[2]                     |
| Heart Failure                                               | Not the primary comparison                                    | 0.62 (p < 0.001)[2]                     |
| Stroke                                                      | Not the primary comparison                                    | 0.92 (p = 0.438)                        |

# **Detailed Experimental Protocols**

A thorough understanding of the methodologies employed in these meta-analyses is crucial for interpreting their findings.

## Olde Engberink et al. (2015)

• Search Strategy: The researchers conducted a systematic search of Medline, Embase, and the Cochrane Library for clinical trials published up until July 2014.[3] The electronic search strategy was designed by a medical librarian and reviewed by two authors.[3] Bibliographies of previous meta-analyses on thiazide diuretics were also screened for eligible trials.[3]



- Inclusion/Exclusion Criteria: The meta-analysis included randomized controlled trials with a
  follow-up of at least one year.[1] Eligible studies enrolled adult hypertensive patients (mean
  systolic blood pressure ≥140 mmHg or diastolic blood pressure ≥90 mmHg, or receiving
  antihypertensive therapy) and evaluated thiazide-type or thiazide-like diuretics as first-line
  treatment against a placebo or other antihypertensive drugs.[3]
- Data Extraction and Analysis: Two independent reviewers extracted data. The primary outcome was a composite of cardiovascular events. Secondary outcomes included coronary events, heart failure, cerebrovascular events, and all-cause mortality.[1] Risk ratios (RRs) and confidence intervals were calculated using a random-effects model.[3] A key feature of this analysis was the use of meta-regression to correct for differences in achieved blood pressure reductions between treatment arms.[1] The study adhered to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.[3]

### Chen et al. (2015)

- Search Strategy: This meta-analysis searched PubMed and EMBASE databases for relevant randomized clinical trials.[2]
- Inclusion/Exclusion Criteria: The analysis included 19 randomized clinical trials that assessed thiazide diuretic treatment in hypertensive patients.[2]
- Data Extraction and Analysis: The study involved 112,113 patients.[2] The primary outcomes
  of interest were cardiovascular events, heart failure, stroke, and coronary heart disease
  (CHD).[2] The analysis calculated odds ratios (ORs) to compare the effects of thiazide
  diuretics with controls.[2] A further analysis was conducted to specifically evaluate the
  benefits of thiazide-like diuretics.[2]

# **Visualizing Methodologies and Pathways**

To further clarify the processes and mechanisms discussed, the following diagrams are provided.





Click to download full resolution via product page

Caption: Workflow of a systematic review and meta-analysis.





Click to download full resolution via product page

Caption: Simplified mechanism of action for thiazide diuretics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of thiazide-type and thiazide-like diuretics on cardiovascular events and mortality: systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective Effect of Thiazide-Like Diuretics: A Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Thiazide Diuretics on Cardiovascular Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673452#meta-analysis-of-cardiovascular-outcomes-for-thiazide-diuretics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com